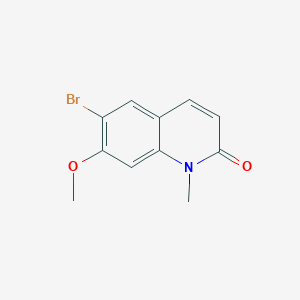
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one typically involves the bromination of a quinoline precursor followed by methoxylation and methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one may have applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Utilized in the development of materials with specific properties.
作用機序
The mechanism of action of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
6-bromoquinoline: A simpler derivative with similar bromination.
7-methoxyquinoline: Lacks the bromine and methyl groups but shares the methoxy group.
1-methylquinolin-2(1H)-one: Similar structure without the bromine and methoxy groups.
Uniqueness
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups, which may confer specific chemical and biological properties not found in other quinoline derivatives.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
6-bromo-7-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3 |
InChIキー |
BVGSHBAEQLIEEO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=CC2=CC(=C(C=C21)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
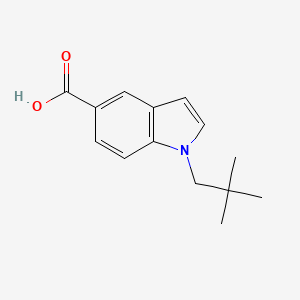
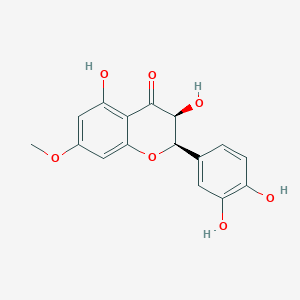

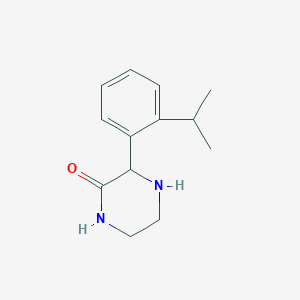

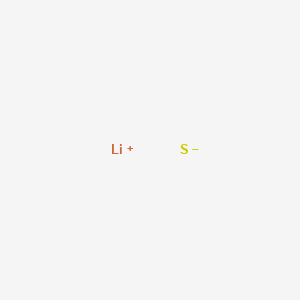
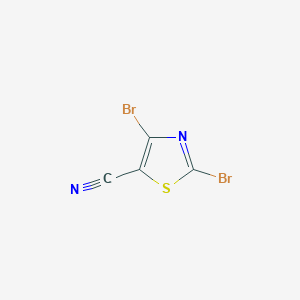
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

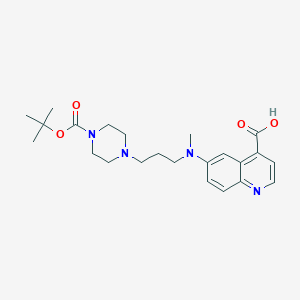
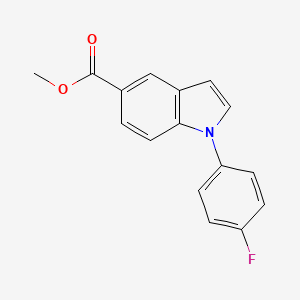
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
